Nialamide

Description

Withdrawn from the Canadian, US, and UK markets in 1963 due to interactions with food products containing tyrosine.

NIALAMIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder. It was withdrawn in at least one region.

An MAO inhibitor that is used as an antidepressive agent.

See also: Iproniazid (related).

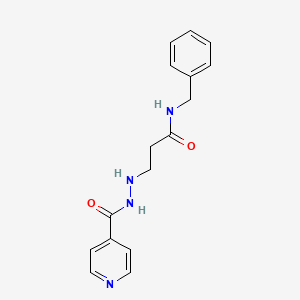

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIIUHRQUVNIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023362 | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents | |

| Record name | SID855800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

51-12-7 | |

| Record name | Nialamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nialamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nialamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q0RYM725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.6 °C, MP: 151.1-152.1 °C | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nialamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nialamide is a hydrazine derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This guide provides a detailed examination of its core mechanism of action, focusing on its biochemical interactions and physiological consequences. It includes a summary of its inhibitory profile, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and related experimental workflows. Although formerly used as an antidepressant, this compound was withdrawn from the market due to concerns about hepatotoxicity.[1] Nevertheless, its potent and broad-spectrum MAO inhibition continues to make it a subject of scientific interest.

Core Mechanism of Action: Non-Selective, Irreversible MAO Inhibition

This compound's primary pharmacological effect is the inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B.[2] This inhibition is irreversible, meaning that this compound forms a covalent bond with the enzyme, permanently inactivating it.[3] Restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]

The non-selective nature of this compound indicates that it does not exhibit a significant preference for either MAO-A or MAO-B, inhibiting both isoforms to a similar degree.[2] This dual inhibition leads to a widespread increase in the synaptic concentrations of various monoamine neurotransmitters.

Impact on Neurotransmitter Systems

-

MAO-A Inhibition: By inhibiting MAO-A, this compound prevents the breakdown of key neurotransmitters such as serotonin (5-HT) and norepinephrine (NE).[2] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.

-

MAO-B Inhibition: Inhibition of MAO-B by this compound primarily affects the metabolism of dopamine (DA) and phenylethylamine.[2] This results in elevated dopamine levels in the brain.

-

Overall Effect: The combined inhibition of MAO-A and MAO-B leads to a broad elevation of monoamine neurotransmitters in the central nervous system, which is believed to be the basis for its antidepressant effects.[4]

Quantitative Data

| Target | Selectivity | Reversibility | Potency |

| MAO-A | Non-selective | Irreversible | Potent |

| MAO-B | Non-selective | Irreversible | Potent |

Signaling Pathway of this compound's Action

The following diagram illustrates the core signaling pathway affected by this compound.

References

An In-depth Technical Guide to the Synthesis of Nialamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nialamide, a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, has been a subject of interest in medicinal chemistry due to its historical use as an antidepressant. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the core chemical reactions, experimental protocols, and characterization of the final compound. Furthermore, it explores the synthesis of this compound derivatives, offering insights into the structural modifications of the parent molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Synthesis of this compound

The most common and well-documented synthetic route to this compound involves a two-step process starting from isonicotinic acid hydrazide. This pathway is favored for its accessibility of starting materials and generally good yields.

Synthesis Pathway Overview

The synthesis proceeds via two main reactions:

-

Michael Addition: Isonicotinic acid hydrazide undergoes a Michael addition reaction with an acrylic acid ester (e.g., methyl acrylate) to form a hydrazine derivative.

-

Amidation: The resulting ester is then subjected to amidation with benzylamine to yield the final product, this compound.

A viable alternative one-step synthesis involves the direct alkylation of isonicotinic acid hydrazide with a pre-formed N-benzyl-3-halopropionamide, such as N-benzyl-3-chloropropanamide.

Experimental Protocols

Method 1: Two-Step Synthesis from Isonicotinic Acid Hydrazide and Methyl Acrylate

Step 1: Synthesis of 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine

-

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Methyl acrylate

-

Tertiary butyl alcohol

-

Glacial acetic acid

-

-

Procedure:

-

A solution is prepared by dissolving isonicotinic acid hydrazide (0.4 mol) and glacial acetic acid (10 ml) in tertiary butyl alcohol (400 ml).[1]

-

Methyl acrylate (0.4 mol) is added dropwise to the solution over a period of one hour.[1]

-

The resulting solution is heated on a steam bath for 18 hours.[1]

-

The solvent is removed under reduced pressure to yield 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine

-

Benzylamine

-

Ethyl acetate

-

-

Procedure:

-

A slurry of 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine (7.5 g, 0.034 mol) and benzylamine (5 ml) is heated with stirring at 130°C for three hours.[1]

-

The reaction mixture is cooled to room temperature.

-

The cooled mass is recrystallized from ethyl acetate to yield this compound as white needles.[1]

-

Method 2: One-Step Synthesis from Isonicotinic Acid Hydrazide and N-benzyl-3-chloropropanamide

-

Materials:

-

Isonicotinic acid hydrazide

-

N-benzyl-3-chloropropanamide

-

Anhydrous ethanol

-

Sodium carbonate (or other suitable base)

-

-

Procedure (General):

-

Isonicotinic acid hydrazide and N-benzyl-3-chloropropanamide are dissolved in anhydrous ethanol.

-

A base, such as sodium carbonate, is added to the mixture to act as a hydrogen chloride scavenger.

-

The reaction mixture is refluxed for several hours.

-

The solvent is evaporated, and the residue is purified, typically by recrystallization, to afford this compound.

-

Data Presentation: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₄O₂ | [2] |

| Molecular Weight | 298.34 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 151.1°C to 152.1°C | [1] |

| Solubility | Low solubility in water; good solubility in slightly acid solution | [1] |

| ¹H NMR | Data available in spectral databases | [2] |

| ¹³C NMR | Data available in spectral databases | [2] |

| Mass Spectrum (EI) | Major fragments (m/z): 91.0, 106.0, 28.0, 78.0, 177.0 | [2] |

| IR Spectrum | Data available in spectral databases |

Visualization of Synthesis Pathways

Caption: Synthetic pathways for this compound.

This compound Derivatives

The exploration of this compound derivatives has been primarily focused on understanding structure-activity relationships (SAR) and improving the pharmacological profile of the parent compound. Modifications can be targeted at several positions on the this compound scaffold: the pyridine ring, the benzyl group, and the propanamide linker.

Synthesis of N-Substituted Benzamide Derivatives

A general approach to synthesizing derivatives with modifications on the benzylamide portion involves the reaction of a common intermediate with various substituted benzylamines.

Experimental Protocol (General)

-

Materials:

-

1-Isonicotinyl-2-(carboxyethyl)hydrazine (obtained by hydrolysis of the corresponding ester)

-

Substituted benzylamine (e.g., 4-methoxybenzylamine, 3,4-dichlorobenzylamine)

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., DMF, DCM)

-

-

Procedure:

-

1-Isonicotinyl-2-(carboxyethyl)hydrazine is dissolved in an anhydrous solvent.

-

A coupling agent is added to activate the carboxylic acid.

-

The substituted benzylamine is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The product is isolated and purified by standard methods such as chromatography or recrystallization.

-

Visualization of Derivative Synthesis

Caption: General synthesis of N-substituted this compound derivatives.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols and characterization data. The synthesis is achievable through accessible starting materials and standard organic chemistry techniques. Furthermore, the guide has provided a framework for the synthesis of this compound derivatives, which is crucial for further research into the structure-activity relationships of this class of compounds. The presented information aims to facilitate further research and development in the field of MAOIs and related neurologically active compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nialamide in Neuroscience Research

This compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2][3] Historically used as an antidepressant, it was eventually withdrawn from the market by Pfizer due to the risk of hepatotoxicity.[2][4] Despite its withdrawal from clinical use, this compound remains a valuable tool in neuroscience research for studying the role of monoamine oxidase and the effects of its inhibition on various neurological and physiological processes. This guide provides a comprehensive technical overview of this compound, its mechanisms, and its applications in a research context.

Chemical and Physical Properties

This compound is a white solid compound with specific chemical and physical characteristics that are important for its handling and use in experimental settings.[]

| Property | Value | Source |

| IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | [2][] |

| Molecular Formula | C₁₆H₁₈N₄O₂ | [2][] |

| Molar Mass | 298.34 g/mol | [2][3] |

| CAS Number | 51-12-7 | [2][] |

| Melting Point | 152-154 °C | [][6] |

| Solubility | Soluble in methanol (10 mg/mL), 10 mM in DMSO | [][6] |

| Appearance | White solid | [] |

Mechanism of Action

Primary Mechanism: MAO Inhibition

This compound's principal mechanism of action is the non-selective, irreversible inhibition of both major isoforms of monoamine oxidase: MAO-A and MAO-B.[1] This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its inactivation.[1] The restoration of enzyme activity requires the synthesis of new enzyme molecules.[1]

-

MAO-A: Primarily metabolizes serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

-

MAO-B: Primarily metabolizes dopamine (DA) and phenylethylamine.[1]

By inhibiting both forms, this compound causes a significant and sustained increase in the synaptic concentrations of these key neurotransmitters, which is believed to be the basis for its antidepressant and other neurological effects.[1][7][8]

Other Mechanisms

Beyond MAO inhibition, research suggests this compound may possess other biological activities:

-

Anti-inflammatory Properties: Studies indicate this compound can reduce neuroinflammation by decreasing the numbers of microglia and astrocytes and inhibiting pro-inflammatory cytokines like TNF-α.[1]

-

Regulation of Reactive Oxygen Species (ROS): this compound has been shown to decrease ROS levels in stimulated rat cerebellar granule cells, suggesting a potential neuroprotective role.[9][10]

Summary of Preclinical Research Data

This compound has been extensively studied in various animal models to elucidate its effects on the central nervous system.

| Species | Dosage & Route | Key Findings | Reference(s) |

| Mice | 100 mg/kg; s.c. | Enhances hypermotility. | [9][10] |

| Mice | 100 mg/kg; i.p. | Enhances the anticonvulsant effect of Diphenylhydantoin. | [9][10] |

| Mice | 200 mg/kg; i.p. | Induces increased motor activity, rectal temperature, and elevates brain 5-HT, NA, and dopamine levels. | [9][10] |

| Mice | 100-200 mg/kg; s.c. | Hypermotility is enhanced by serotonin uptake inhibitors. | [11] |

| Rats | 25-100 mg/kg; i.p. | Inhibited MAO activity in the limbic forebrain; less effective in older rats. | [12] |

| Rats | 125 mg/kg; stomach | A single dose increased brain dopamine levels and errors in avoidance reaction tasks. Multiple doses increased norepinephrine and spontaneous motor activity. | [13] |

| Rats | Chronic injections | Abolished the 5-MeODMT-induced motor syndrome and produced subsensitivity of 5-HT1 type autoreceptors, leading to enhanced 5-HT neurotransmission. | [14] |

| Cats | 1-10 mg/kg; i.v. | Potentiates the pressor effect of Noradrenaline in reserpine-pretreated animals. | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon prior research.

In Vivo Solution Preparation

For animal studies, this compound can be prepared in various vehicles. The following protocol yields a clear solution of ≥ 2.5 mg/mL.[9]

Protocol 1: Standard Vehicle

-

Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Example for 1 mL:

-

Add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of Saline to reach a final volume of 1 mL.

-

-

If precipitation occurs, heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.[9]

Protocol 2: SBE-β-CD Vehicle

-

Add each solvent sequentially: 10% DMSO, 90% (20% SBE-β-CD in Saline).[9]

In Vitro Anti-inflammatory Assay

This protocol describes the use of this compound and its derivatives in cell culture to assess anti-inflammatory effects.[4]

-

Cell Lines: Murine macrophage (RAW 264.7) and canine macrophage (DH82) cells.

-

Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).

-

Treatment: Expose LPS-stimulated cells to varying concentrations of this compound or its derivatives (e.g., 3-hydroxy-N-benzylpropanamide, HBPA).

-

Analysis of Pro-inflammatory Mediators:

-

Measure nitric oxide (NO) and prostaglandin E2 (PGE₂) production in the cell culture medium.

-

Determine the IC₅₀ values for the inhibition of NO and PGE₂.

-

-

Analysis of Protein Expression:

-

Use Western blotting to measure the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

-

-

Cytotoxicity Assay: Perform a standard assay (e.g., MTT) to ensure the observed effects are not due to cell death.

Clinical and Safety Data

While no longer in clinical use, historical data provides insight into this compound's effects and safety profile in humans.

Dosage and Administration

-

Recommended Dosage Range: 75 to 200 mg per day.[2]

-

Maintenance Dose: As low as 12.5 mg every other day.[2]

-

Routes of Administration: Oral.[2]

Adverse Effects and Toxicology

The clinical use of this compound was discontinued primarily due to safety concerns.

| Adverse Effect Category | Specific Effects |

| Primary Reason for Withdrawal | Hepatotoxicity (liver damage) |

| Common Side Effects | Agitation, insomnia, dry mouth, dizziness, blurred vision.[2] |

| Cardiovascular | Orthostatic hypotension, hypertension, palpitations, tachycardia.[15] |

| Neurological/Psychiatric | Euphoria, anxiety, headache, tremor, hyperreflexia, hypomania, polyneuritis.[15] |

| Gastrointestinal | Nausea, vomiting, constipation.[15] |

| Other | Leukopenia (rare), hepatitis (rare), weight gain, impotence, delayed ejaculation.[2][15] |

Hypertensive Crisis: As with other non-selective MAOIs, co-ingestion of this compound with tyramine-rich foods (e.g., aged cheeses, red wine) can trigger a dangerous, rapid increase in blood pressure.[2]

Conclusion

This compound, a non-selective, irreversible MAOI, holds a significant place in the history of psychopharmacology. Although its clinical application was halted by safety concerns, particularly hepatotoxicity, it continues to be a valuable pharmacological tool in neuroscience research.[2][4] Its potent and broad inhibition of MAO-A and MAO-B allows researchers to effectively probe the function of monoaminergic systems. Studies using this compound have provided critical insights into the roles of serotonin, norepinephrine, and dopamine in depression, motor control, and neuroinflammation. Future research may focus on modifying the this compound structure to develop new therapeutic agents that retain its beneficial properties while eliminating its toxic effects.[4]

References

- 1. This compound | 51-12-7 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 尼亚酰铵 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. genomind.com [genomind.com]

- 8. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on the metabolism of dopamine injected into the nucleus accumbens of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effect of this compound administration on avoidance reactions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential effects of this compound and clomipramine on serotonin efflux and autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound [bionity.com]

The Rise and Fall of a Pioneer Antidepressant: A Technical Guide to the History and Discovery of Nialamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, represents a significant chapter in the history of psychopharmacology. Developed by Pfizer in the late 1950s, it was one of the early therapeutic options for depression, born from the serendipitous discovery of the antidepressant effects of iproniazid. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and eventual withdrawal of this compound. It includes a summary of available quantitative data from early clinical studies, detailed experimental protocols for relevant assays, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

A Historical Perspective: The Dawn of Monoamine Oxidase Inhibitors

The story of this compound is intrinsically linked to the emergence of the first generation of antidepressants. The discovery of the antidepressant properties of iproniazid, a drug initially developed for the treatment of tuberculosis, in the early 1950s, opened a new frontier in the management of psychiatric disorders. This pivotal observation led to the hypothesis that the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters, could alleviate depressive symptoms. This era marked a paradigm shift in psychiatry, moving towards a biological understanding of mental illness.

This compound, chemically related to iproniazid, was developed by scientists at Pfizer and introduced for clinical use in the late 1950s under brand names such as Niamid and Nuredal.[1] It offered hope for patients with depressive illnesses at a time when therapeutic options were limited. However, like other hydrazine-derived MAOIs, its use was associated with significant side effects, most notably the risk of hepatotoxicity, which ultimately led to its withdrawal from the market several decades ago.[1]

Timeline of Key Events:

-

Early 1950s: Serendipitous discovery of the antidepressant effects of iproniazid.

-

Late 1950s: Development and introduction of this compound by Pfizer as an antidepressant.[2]

-

Early 1960s: Publication of early clinical trials investigating the efficacy of this compound in depression.[3][4][5]

-

Decades following introduction: Growing concerns over hepatotoxicity associated with hydrazine-based MAOIs, leading to the eventual withdrawal of this compound from the market.[1]

Pharmacological Profile: Mechanism of Action

This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[6][7][8] These enzymes are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

By irreversibly binding to and inactivating MAO, this compound increases the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability in the synaptic cleft. This potentiation of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[9][10]

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the effect of this compound on monoamine neurotransmitter signaling:

Caption: this compound irreversibly inhibits MAO in the presynaptic neuron.

Synthesis and Chemical Properties

This compound, with the chemical formula C₁₆H₁₈N₄O₂, is a hydrazine derivative.[11] A plausible synthetic route involves the reaction of 1-benzyl-2-(1-methylethyl)hydrazine with 1-chloro-2-(4-nitrophenyl)pyridine in the presence of a base.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Summary of Preclinical and Clinical Data

Early preclinical studies in animal models demonstrated that this compound could induce hyperkinesis, enhance the effects of other drugs like diphenylhydantoin, and increase brain levels of serotonin, norepinephrine, and dopamine.[7]

Table 1: Summary of Early Clinical Investigations of this compound

| Study (Year) | Population | Intervention | Key Findings (Qualitative) | Dosage |

| Affleck et al. (1961)[3] | Depressed Patients | This compound as adjunctive therapy | Investigated the utility of this compound in combination with other treatments. | Data not available |

| Dunlop (1961)[12] | Depressed Patients | Intravenous this compound | Explored the use of intravenous administration for depression. | Data not available |

| Nussbaum et al. (1963)[4] | Depressed Female Patients | Intravenous this compound | Assessed the efficacy of intravenous this compound in a specific patient population. | Data not available |

Note: Quantitative data on response rates and statistical significance from these early trials are not available in the public domain.

Experimental Protocols

Detailed experimental protocols from the original this compound studies are scarce. However, based on standard methodologies of the time and current practices, the following protocols provide a framework for key experiments.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on MAO enzymes.

Objective: To quantify the in vitro inhibition of MAO-A and MAO-B by this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in phosphate buffer.

-

Prepare a solution of the MAO substrate in phosphate buffer.

-

Dilute the MAO-A and MAO-B enzymes in phosphate buffer to the desired concentration.

-

-

Assay:

-

To the wells of a 96-well plate, add the phosphate buffer, the this compound solution (or vehicle control), and the MAO enzyme solution.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the MAO substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for MAO Inhibition Assay:

Caption: A typical workflow for an in vitro MAO inhibition assay.

The Downfall: Hepatotoxicity

The clinical use of this compound and other hydrazine-based MAOIs was ultimately curtailed by concerns about hepatotoxicity.[1] While the precise molecular mechanisms of this compound-induced liver injury are not extensively documented, it is hypothesized to be similar to that of other hydrazine derivatives.

The metabolism of hydrazine compounds can generate reactive metabolites that can lead to cellular damage through several mechanisms:

-

Oxidative Stress: The metabolic activation of the hydrazine moiety can lead to the formation of free radicals, inducing oxidative stress and damaging cellular components like lipids, proteins, and DNA.

-

Covalent Binding: Reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to the formation of neoantigens that can trigger an immune response.

-

Mitochondrial Dysfunction: Damage to mitochondria, the powerhouses of the cell, can impair energy production and lead to apoptosis or necrosis of hepatocytes.

The liver injury associated with these compounds is often idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.

Hypothesized Pathway of this compound-Induced Hepatotoxicity:

Caption: A proposed mechanism for this compound-induced liver cell damage.

Conclusion and Future Perspectives

This compound, a product of the first wave of psychopharmacological innovation, played a crucial role in establishing the monoamine hypothesis of depression and paving the way for the development of subsequent generations of antidepressants. Its story serves as a critical lesson in drug development, highlighting the importance of balancing therapeutic efficacy with a thorough understanding of potential toxicities. While no longer in clinical use, the study of this compound and other early MAOIs continues to provide valuable insights into the neurobiology of mood disorders and the principles of pharmacology. The challenges encountered with these early drugs spurred the development of safer and more selective agents, shaping the landscape of modern psychiatric medicine. For today's researchers, the history of this compound underscores the enduring need for rigorous preclinical and clinical evaluation to ensure the safety and well-being of patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The nicotinamide biosynthetic pathway is a by-product of the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Studies on sodium transfer and 5-hydroxyindoles in depressive illness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. This compound | 51-12-7 | Benchchem [benchchem.com]

- 9. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 10. genomind.com [genomind.com]

- 11. This compound | C16H18N4O2 | CID 4472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. To-day's Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Nialamide: A Technical Guide to a First-Generation Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nialamide, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. Historically used as an antidepressant, this compound's clinical application was halted due to safety concerns, but its study remains relevant for understanding the pharmacology of MAOIs and the development of newer, safer alternatives. This document details the mechanism of action, available physicochemical and pharmacokinetic data, and relevant experimental protocols for the study of this compound and similar compounds.

Core Concepts and Mechanism of Action

This compound is classified as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] Its primary pharmacological effect stems from its ability to covalently bind to and inactivate these enzymes, which are crucial for the degradation of monoamine neurotransmitters.[1] The irreversible nature of this inhibition means that the restoration of enzyme activity is dependent on the synthesis of new enzyme molecules.[1]

By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[1] This elevation of monoamine levels in the central nervous system is believed to be the primary mechanism behind its antidepressant effects.[1] this compound is a member of the hydrazine class of MAOIs, a chemical characteristic linked to its inhibitory activity and also to concerns regarding hepatotoxicity.[2]

Physicochemical and Pharmacokinetic Properties

While comprehensive quantitative data for this compound is limited due to its status as an older and withdrawn drug, the following tables summarize its known chemical properties and available pharmacokinetic parameters.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | [3] |

| Molecular Formula | C16H18N4O2 | [3] |

| Molecular Weight | 298.34 g/mol | [3] |

| CAS Number | 51-12-7 | [2] |

| Class | Hydrazine | [2] |

Pharmacokinetic Parameters

| Parameter | Predicted Value/Characteristic | Source |

| Human Intestinal Absorption | + (0.9828) | [4] |

| Blood Brain Barrier Penetration | + (0.9382) | [4] |

| Half-life | Not Available | [4] |

| Clearance | Not Available | [4] |

Quantitative Analysis of MAO Inhibition

Specific IC50 values for this compound's inhibition of MAO-A and MAO-B are not consistently reported in readily accessible scientific literature. It is, however, widely characterized as a non-selective inhibitor, implying comparable activity against both isoforms.[1] For context, the following table provides IC50 values for other well-known MAOIs.

| Compound | Target | IC50 Value |

| Safinamide | MAO-B | 98 nM |

| Rasagiline | MAO-B | 4.43 nM |

| Harmane | MAO-A | 0.5 µM |

| Clorgyline | MAO-A | Varies (nM range) |

| Selegiline | MAO-B | 51 nM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's function as a monoamine oxidase inhibitor. These represent standard assays in the field.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This protocol describes a common method to determine the inhibitory potential of a compound against MAO-A and MAO-B.

Objective: To quantify the IC50 value of a test compound (e.g., this compound) for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-Tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black microplates

Procedure:

-

Prepare Reagents: Dilute enzymes and substrates in assay buffer to desired concentrations. Prepare a serial dilution of the test compound and reference inhibitors.

-

Enzyme and Inhibitor Incubation: Add the MAO-A or MAO-B enzyme to the wells of the microplate. Add the various concentrations of the test compound or reference inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for interaction between the enzyme and inhibitor.

-

Initiate Reaction: Add the MAO substrate (p-Tyramine) to each well to start the enzymatic reaction.

-

Detection: Simultaneously add a solution containing Amplex® Red and HRP. The MAO reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product, resorufin.

-

Measurement: Incubate the plate for a further period (e.g., 30 minutes) at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

References

An In-depth Technical Guide on the Core Properties of the Irreversible MAOI Nialamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nialamide is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine class of compounds. Formerly utilized as an antidepressant, it was withdrawn from the market due to concerns regarding hepatotoxicity.[1][2] This guide provides a technical overview of this compound's core properties, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. This compound's primary pharmacological effect stems from its inhibition of both MAO-A and MAO-B, leading to an increase in the synaptic availability of monoamine neurotransmitters.[3] Additionally, it exhibits anti-inflammatory and antithrombotic activities. Due to its historical use, comprehensive quantitative data, particularly regarding its pharmacokinetics and specific inhibitory potency against MAO isoforms, is limited in contemporary literature. This document consolidates the available information to serve as a resource for researchers and drug development professionals.

Core Properties of this compound

This compound's principal mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This inhibition is achieved through the formation of a covalent bond with the enzyme, rendering it inactive.[3] The restoration of MAO activity consequently relies on the synthesis of new enzyme molecules.[3]

By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[4] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling.

Beyond its effects on the central nervous system, this compound has demonstrated anti-inflammatory and antithrombotic properties. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators, while its antithrombotic action involves the prevention of platelet aggregation.[5][6]

Quantitative Data

The available quantitative data for this compound is sparse due to its withdrawal from clinical use. The following tables summarize the accessible information.

Table 1: MAO Inhibition Data for this compound

| Parameter | Value | Species/System | Reference |

| MAO-A Inhibition (IC50) | Data not available | - | - |

| MAO-B Inhibition (IC50) | Data not available | - | - |

| Nature of Inhibition | Non-selective, Irreversible | Human | [2][3] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species/System | Reference |

| Bioavailability | Data not available | - | - |

| Half-life | Data not available | - | - |

| Metabolism | Metabolized into isoniazid | Human | [2] |

| Excretion | Data not available | - | - |

Table 3: Anti-inflammatory Activity of this compound

| Assay | IC50 | Cell Line | Stimulant | Reference |

| Nitric Oxide (NO) Production | >200 µg/ml | RAW 264.7 | LPS | [6] |

| Prostaglandin E2 (PGE2) Production | >200 µg/ml | RAW 264.7 | LPS | [6] |

Table 4: Antithrombotic Activity of this compound

| Model | Effective Dose | Species | Effect | Reference |

| Experimental Thrombosis | 3 to 5 mg/Kg | Rabbit | Prevention of thrombosis | [5] |

Signaling Pathways

Monoamine Neurotransmitter Metabolism

This compound's primary therapeutic effect is mediated by its impact on monoamine neurotransmitter pathways. By irreversibly inhibiting MAO-A and MAO-B, it prevents the degradation of serotonin, norepinephrine, and dopamine, leading to their increased availability in the synapse.

LPS-Induced Inflammatory Signaling in Macrophages

This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The diagram below illustrates the general signaling cascade initiated by LPS.

Collagen and Epinephrine-Induced Platelet Aggregation

This compound's antithrombotic effects are linked to the inhibition of platelet aggregation. The following diagram outlines the key signaling events in platelet activation induced by collagen and epinephrine.

Experimental Protocols

In Vitro MAO Inhibition Assay (Kynuramine Substrate)

This protocol outlines a fluorometric method to determine the inhibitory activity of this compound on MAO-A and MAO-B using kynuramine as a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH) solution

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare stock solutions of this compound in DMSO.

-

In a 96-well plate, add potassium phosphate buffer.

-

Add diluted this compound solutions to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding NaOH solution.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[6]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess reagent for NO measurement

-

PGE2 ELISA kit

-

24-well cell culture plates

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-treat the cells with the this compound solutions for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatants.

-

For NO measurement: Mix the supernatant with Griess reagent according to the manufacturer's instructions and measure the absorbance at ~540 nm.

-

For PGE2 measurement: Use a commercial ELISA kit to quantify the concentration of PGE2 in the supernatants, following the kit's protocol.

-

Calculate the percentage of inhibition of NO and PGE2 production for each this compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 values.

In Vivo Antithrombotic Assay (Collagen and Epinephrine-Induced Thrombosis Model)

This protocol details an in vivo model to evaluate the antithrombotic activity of this compound in mice.

Materials:

-

Male mice (e.g., C57BL/6 strain)

-

Collagen

-

Epinephrine

-

This compound

-

Vehicle solution (e.g., saline or DMSO)

-

Syringes and needles for intravenous injection

Procedure:

-

Acclimatize the mice to the laboratory conditions.

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound or the vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the thrombotic challenge.

-

Prepare a mixture of collagen and epinephrine.

-

Induce thrombosis by intravenously injecting the collagen and epinephrine mixture into the tail vein of the mice.

-

Observe the mice for a defined period (e.g., 15 minutes) for signs of thromboembolism, such as paralysis or death.

-

Record the number of protected mice in each treatment group.

-

Calculate the percentage of protection afforded by this compound at different doses.

Conclusion

This compound is a historically significant monoamine oxidase inhibitor with a well-established, albeit dated, profile. Its non-selective and irreversible inhibition of both MAO-A and MAO-B underpins its primary pharmacological action. While its clinical use was curtailed due to safety concerns, the compound continues to be a subject of research, particularly concerning its anti-inflammatory and antithrombotic properties. This technical guide consolidates the available data on this compound, providing a foundation for further investigation. The provided experimental protocols and signaling pathway diagrams offer a framework for the systematic evaluation of this compound and similar compounds in a research and drug development context. Further studies are warranted to elucidate the specific quantitative aspects of its bioactivities and to explore its potential therapeutic applications beyond its historical use as an antidepressant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 51-12-7 | Benchchem [benchchem.com]

- 4. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ionizing radiation‑induced modification of this compound as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]

Nialamide: A Technical Whitepaper for Depression Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2] Historically used as an antidepressant, its clinical application has been discontinued, primarily due to concerns regarding hepatotoxicity.[2] This document provides a technical overview of this compound, summarizing its mechanism of action, preclinical data, and known side effects to support ongoing research in depression and related neurological disorders. While comprehensive clinical data and detailed experimental protocols from original studies are limited due to the drug's age, this guide consolidates available scientific information to inform modern research and drug development efforts.

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase (MAO-A and MAO-B). This inhibition leads to a decrease in the metabolism of monoamine neurotransmitters, consequently increasing their synaptic availability. The primary neurotransmitters affected include:

-

Serotonin (5-HT): Plays a crucial role in mood regulation, sleep, and appetite.

-

Norepinephrine (NE): Involved in alertness, energy, and attention.

-

Dopamine (DA): Associated with reward, motivation, and motor control.

The sustained elevation of these neurotransmitters in the brain is believed to be the primary mechanism underlying the antidepressant effects of this compound.

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Preclinical Data

Preclinical studies in animal models have provided quantitative data on the pharmacological effects of this compound.

Effects on Monoamine Oxidase Activity

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Rat | 6 mg/kg | Not Specified | Pronounced decrease in MAO activity | [3] |

Effects on Locomotor Activity

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Mouse | 100 mg/kg | Subcutaneous (s.c.) | Enhanced hypermotility | [4] |

| Mouse | 200 mg/kg | Intraperitoneal (i.p.) | Increased motor activity | [5] |

Experimental Protocols

In Vivo Assessment of MAO Inhibition

This workflow describes a general procedure for determining the effect of this compound on MAO activity in a rodent model.

Assessment of Locomotor Activity

This diagram outlines a typical workflow for assessing the impact of this compound on locomotor activity in mice.

Clinical Considerations and Adverse Effects

This compound, like other non-selective, irreversible MAOIs, is associated with a significant side effect profile. Its use was ultimately discontinued due to the risk of hepatotoxicity.[2]

Known Adverse Effects

The following table summarizes the known adverse effects associated with this compound. The frequency and incidence rates from controlled clinical trials are not well-documented in accessible literature.

| System Organ Class | Adverse Effects |

| Nervous System | Agitation, insomnia, dizziness, blurred vision, hypomania |

| Gastrointestinal | Dry mouth |

| Hematologic | Leukopenia (rare) |

| Hepatic | Hepatitis, hepatotoxicity |

| Cardiovascular | Hypertensive crisis (especially with tyramine-containing foods) |

Drug and Food Interactions

A critical consideration for all non-selective, irreversible MAOIs is the risk of hypertensive crisis when co-administered with certain drugs or foods rich in tyramine.

Conclusion and Future Directions

This compound represents an early generation of antidepressant medication. While its clinical use has ceased, the study of its pharmacological profile can still provide valuable insights for the development of novel therapeutics for depression and other neuropsychiatric disorders. Future research could focus on understanding the specific molecular interactions of this compound with MAO enzymes, further elucidating the downstream effects of sustained monoamine elevation, and exploring the mechanisms of its associated toxicities. A deeper understanding of the structure-activity relationships of hydrazine-based MAOIs may inform the design of safer and more effective next-generation antidepressants.

References

- 1. journals.healio.com [journals.healio.com]

- 2. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 3. Inhibition of monoamine oxidase activity after combined action of chlordimeform with the antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced hypermotility in mice treated with inhibitors of monoamine uptake, 5-HT antagonists and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Nialamide Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nialamide is a non-selective and irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class.[1] Historically used as an antidepressant, its research applications have expanded to other areas, primarily driven by its mechanism of action and downstream effects. This compound exerts its effects by inhibiting both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters.

Beyond its role in neurotransmitter metabolism, recent research has unveiled the anti-inflammatory and neuroprotective properties of this compound. These findings have opened new avenues for its investigation in inflammatory and neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for key research areas involving this compound, including its use in studying monoamine oxidase inhibition, neuroinflammation, and its anti-inflammatory effects, as well as in behavioral neuroscience.

Monoamine Oxidase (MAO) Inhibition

This compound's primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B. Assaying this inhibition is fundamental to understanding its pharmacological effects.

Data Presentation: MAO Inhibition

| Compound | Target | IC50 Value | Assay Type | Source |

| This compound | MAO-A | Not available in recent literature | Varies (e.g., Spectrophotometric, Fluorometric, Radiometric) | - |

| This compound | MAO-B | Not available in recent literature | Varies (e.g., Spectrophotometric, Fluorometric, Radiometric) | - |

Note: While this compound is a known non-selective MAO inhibitor, specific IC50 values from recent, readily available literature are not consistently reported. Researchers should determine these values empirically using the protocols provided below. For context, the IC50 values for the selective MAO-A inhibitor Clorgyline and the selective MAO-B inhibitor Pargyline are in the nanomolar range.[3]

Experimental Protocol: In Vitro MAO Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining MAO activity and inhibition.[4]

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity in vitro.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates[4]

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 316 nm and 250 nm[4]

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of kynuramine and benzylamine in the assay buffer.

-

Dilute recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Potassium phosphate buffer

-

Varying concentrations of this compound (or vehicle control)

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Initiation of Reaction:

-

Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the change in absorbance over time at 316 nm for MAO-A (formation of 4-hydroxyquinoline from kynuramine) or 250 nm for MAO-B (formation of benzaldehyde from benzylamine).[4]

-

Kinetic readings should be taken every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway: MAO Inhibition

Caption: this compound irreversibly inhibits MAO-A and MAO-B.

Neuroinflammation

This compound has demonstrated anti-inflammatory effects in the central nervous system, suggesting its potential in models of neuroinflammation.

Data Presentation: Effects of this compound on Neuroinflammation Markers

| Treatment Group | Microglia Activation (Iba1+ cells) | Astrocyte Activation (GFAP+ cells) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS-treated | Increased | Increased | Increased |

| LPS + this compound | Reduced | Reduced | Reduced |

Note: The data presented are qualitative and represent expected outcomes based on the known anti-inflammatory properties of MAOIs. Quantitative data should be obtained through experimentation.

Experimental Protocol: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol is based on established methods for inducing neuroinflammation in rodents.[5]

Objective: To evaluate the effect of this compound on LPS-induced neuroinflammation in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Animal handling and injection equipment

-

Tissue processing and immunohistochemistry reagents

Procedure:

-

Animal Groups and Treatment:

-

Divide mice into three groups: (1) Vehicle control (saline), (2) LPS-treated, and (3) LPS + this compound-treated.

-

Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before LPS administration.

-

Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

-

Tissue Collection and Preparation:

-

At 24 hours post-LPS injection, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

-

Harvest the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brains (e.g., 30 µm coronal sections) using a cryostat.

-

-

Immunohistochemistry for Microglia and Astrocytes:

-

Follow a standard immunohistochemistry protocol.

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

-

Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.

-

-

Image Acquisition and Analysis:

-

Capture images of specific brain regions (e.g., hippocampus, cortex) using a fluorescence microscope.

-

Quantify the number and morphology of Iba1+ and GFAP+ cells to assess microglial and astrocyte activation.

-

Experimental Workflow: Neuroinflammation Study

Caption: Workflow for in vivo neuroinflammation study.

Anti-inflammatory Effects in Macrophages

This compound's anti-inflammatory properties can be investigated in vitro using macrophage cell lines stimulated with LPS.

Data Presentation: In Vitro Anti-inflammatory Effects of this compound

| Compound | Cell Line | LPS Concentration | IC50 for NO Production (µg/ml) | IC50 for PGE2 Production (µg/ml) |

| This compound | RAW 264.7 | 0.1 µg/ml | >200 | >200 |

| Irradiated this compound | RAW 264.7 | 0.1 µg/ml | 98.7 ± 0.9 | 88.2 ± 0.9 |

| This compound | DH82 | 2 µg/ml | >200 | >200 |

| Irradiated this compound | DH82 | 2 µg/ml | >200 | >200 |

Data from a study on irradiated this compound and its derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on a study investigating the anti-inflammatory effects of this compound and its derivatives.

Objective: To assess the effect of this compound on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 or DH82 macrophage cell lines

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Griess reagent for NO measurement

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture macrophage cells in complete medium.

-

Seed the cells in 24-well plates at a density of 1x10^5 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (0.1 µg/ml for RAW 264.7, 2 µg/ml for DH82) for an additional 24 hours.

-

-

Measurement of NO Production:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

-

-

Measurement of PGE2 Production:

-

Use the cell culture supernatant to measure the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the concentration of NO and PGE2 for each treatment condition.

-

Determine the percentage of inhibition of NO and PGE2 production by this compound compared to the LPS-only treated group.

-

Calculate the IC50 values for NO and PGE2 inhibition.

-

Signaling Pathway: Anti-inflammatory Effects

Caption: this compound may inhibit LPS-induced inflammation.

Behavioral Studies

This compound has been shown to induce hypermotility in rodents, an effect that can be quantified using behavioral tests like the open field test.[2]

Data Presentation: Effect of this compound on Locomotor Activity

| Treatment Group | Total Distance Traveled | Time in Center Zone | Rearing Frequency |

| Vehicle Control | Baseline | Baseline | Baseline |

| This compound (e.g., 100-200 mg/kg) | Increased | Variable | Increased |

Note: The data presented are qualitative and represent expected outcomes. Quantitative data should be obtained through experimentation.

Experimental Protocol: Open Field Test

This protocol is a standard method for assessing locomotor activity and anxiety-like behavior in rodents.[4]

Objective: To measure the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

Mice

-

This compound

-

Open field apparatus (a square arena with walls, typically made of a non-reflective material)

-

Video tracking software

-

Animal handling and injection equipment

Procedure:

-

Habituation:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

-

Treatment:

-

Administer this compound (e.g., 100-200 mg/kg, subcutaneously or intraperitoneally) or vehicle to the mice.[2]

-

Allow for a pre-treatment period (e.g., 60 minutes) for the drug to take effect.

-

-

Testing:

-

Gently place each mouse in the center of the open field arena.

-

Record the mouse's activity for a set duration (e.g., 10-30 minutes) using a video camera mounted above the arena.

-

Clean the arena thoroughly between each mouse to remove olfactory cues.

-

-

Data Analysis:

-

Use video tracking software to analyze the recordings and quantify various behavioral parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

-

Rearing frequency: A measure of exploratory behavior.

-

Velocity: The speed of movement.

-

-

Compare the data between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Logical Relationship: Behavioral Study Design

Caption: Logical flow of the open field behavioral study.

Conclusion

This compound remains a valuable tool for research in neuropharmacology and inflammation. Its well-defined primary mechanism as a non-selective, irreversible MAO inhibitor provides a solid foundation for studies on the roles of monoamines in various physiological and pathological processes. Furthermore, its emerging anti-inflammatory and neuroprotective properties warrant further investigation. The protocols and application notes provided here offer a framework for researchers to explore the multifaceted effects of this compound in both in vitro and in vivo models. As with any experimental work, it is crucial to carefully optimize these protocols for specific research questions and laboratory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Nialamide Dosage in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of Nialamide dosage regimens used in various animal studies, offering a reference for preclinical research. The accompanying protocols and diagrams are intended to guide experimental design and understanding of this compound's mechanism of action.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes quantitative data on this compound administration in different animal species, providing a comparative overview of dosages and their observed effects.

| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |

| Mice (NMRI, female) | 100 mg/kg | Subcutaneous (s.c.) | Single dose | Enhanced hypermotility. | [1][2] |

| Mice | 100 mg/kg | Intraperitoneal (i.p.) | Single dose | Enhanced the anticonvulsant effect of Diphenylhydantoin. | [1] |

| Mice | 200 mg/kg | Intraperitoneal (i.p.) | Single dose | Induced increased motor activity, rectal temperature, and elevated brain 5-HT, NA, and dopamine levels. | [1] |

| Mice | 200 mg/kg | Subcutaneous (s.c.) | Single dose | Hypermotility, which was reduced by the 5-HT2 antagonist ritanserin. | [2] |

| Cats (pithed) | 1-10 mg/kg | Intravenous (i.v.) | Single dose | Potentiated the pressor effect of Noradrenaline in Reserpine-pretreated animals. | [1] |

| Rats (Wistar, male) | 50 mg/kg | Subcutaneous (s.c.) | Every other day after 25 weeks of MNNG treatment | Significant increase in the incidence and number of gastric cancers induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). | [3] |

Signaling Pathway: Mechanism of Action

This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to an increase in the levels of monoamine neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessment of Hypermotility in Mice

Objective: To evaluate the effect of this compound on spontaneous motor activity in mice.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Female NMRI mice

-

Activity monitoring cages (e.g., photocell-based activity meters)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimation: Acclimate female NMRI mice to the laboratory environment for at least one week before the experiment. House them under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Habituation: On the day of the experiment, place individual mice into the activity monitoring cages and allow them to habituate for a period of 60 minutes.

-

Drug Administration:

-